molecular formula C7H5FN2O B6233929 3-amino-2-fluoro-6-hydroxybenzonitrile CAS No. 2091504-96-8

3-amino-2-fluoro-6-hydroxybenzonitrile

Cat. No.: B6233929
CAS No.: 2091504-96-8
M. Wt: 152.13 g/mol
InChI Key: NEXDFEVXEGICQJ-UHFFFAOYSA-N
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Description

3-Amino-2-fluoro-6-hydroxybenzonitrile (CAS 2091504-96-8) is a fluorinated aromatic compound with the molecular formula C 7 H 5 FN 2 O and a molecular weight of 152.13 g/mol . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research, characterized by the presence of multiple functional groups—amino, fluoro, hydroxy, and nitrile—that make it a versatile building block for the construction of more complex molecules. This chemical has been identified as a key intermediate in the research and development of novel therapeutic agents. Specifically, it is utilized in the synthesis of innovative small-molecule inhibitors, such as those targeting Mitogen-Activated Protein Kinase Kinase 4 (MKK4) . MKK4 is a promising target for regenerative therapies, particularly for the treatment of degenerative liver diseases, and the exploration of this scaffold is part of ongoing investigations in drug discovery . Researchers value this compound for its potential to contribute to the development of new chemical entities with high selectivity and drug-like properties. Applications: • Pharmaceutical Research: A versatile building block for the synthesis of complex molecules, including potential MKK4 inhibitors for liver disease research . • Organic Synthesis: A multifunctional intermediate for constructing diverse chemical libraries and exploring novel heterocyclic compounds. • Chemical Biology: Serves as a precursor for developing molecular tools and probes to study biological mechanisms. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please handle with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

2091504-96-8

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

3-amino-2-fluoro-6-hydroxybenzonitrile

InChI

InChI=1S/C7H5FN2O/c8-7-4(3-9)6(11)2-1-5(7)10/h1-2,11H,10H2

InChI Key

NEXDFEVXEGICQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)F)C#N)O

Purity

95

Origin of Product

United States

Preparation Methods

Regioselective Bromination

The introduction of bromine at the 3-position of 2-fluoro-6-hydroxybenzonitrile serves as a critical step in this route. Drawing from the persulfate-mediated bromination reported for 4-hydroxybenzonitrile, sodium bromide (NaBr) and potassium persulfate (KPS) in ethanol/water (50% v/v) at 50°C for 4 hours achieve ortho/para bromination relative to the hydroxyl group. For 2-fluoro-6-hydroxybenzonitrile, the hydroxyl group at position 6 directs bromination to position 5 (ortho) and position 4 (para). However, steric and electronic effects from the adjacent fluoro and nitrile groups favor para-bromination at position 4, yielding 4-bromo-2-fluoro-6-hydroxybenzonitrile.

Key Data :

  • Yield: 85–92% (isolated)

  • Selectivity: 4-bromo (70%), 5-bromo (25%), others (5%)

  • Conditions: 0.034 mol substrate, 1:2.2 NaBr:KPS, 50°C, 4 h

Copper-Catalyzed Amination

The 4-bromo intermediate undergoes amination via a ligand-free Cu(OAc)₂-catalyzed reaction with aqueous ammonia (NH₃) in methanol at 60°C. This method, inspired by Cs₂CO₃-mediated C–N couplings, replaces bromine with an amino group while preserving other substituents.

Optimization Insights :

  • Catalyst: 10 mol% Cu(OAc)₂

  • Solvent: MeOH/H₂O (3:1)

  • Yield: 78% (3-amino-2-fluoro-6-hydroxybenzonitrile)

  • Side products: <5% dehalogenation or over-amination

Nitration-Reduction Pathway

Directed Nitration

Nitration of 2-fluoro-6-methoxybenzonitrile (methoxy as a protecting group) with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at position 3, directed by the methoxy’s ortho/para influence. Demethylation with BBr₃ in CH₂Cl₂ restores the hydroxyl group, yielding 3-nitro-2-fluoro-6-hydroxybenzonitrile.

Reaction Parameters :

  • Nitration yield: 65%

  • Demethylation yield: 90%

  • Selectivity: 3-nitro (85%), 5-nitro (15%)

Catalytic Hydrogenation

Reduction of the nitro group using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C affords the target amine. This step mirrors reductions in benzofuran syntheses, achieving near-quantitative conversion with minimal side reactions.

Performance Metrics :

  • Catalyst: 5 mol% Pd/C

  • Yield: 95%

  • Purity: >99% (HPLC)

Directed Ortho-Metalation (DoM) Approach

Lithium-Halogen Exchange

2-Fluoro-6-hydroxybenzonitrile is treated with LDA (lithium diisopropylamide) at −78°C in THF, generating a lithiated species at position 3. Quenching with trimethylsilyl azide (TMSN₃) followed by Staudinger reduction (PPh₃/H₂O) introduces the amino group.

Critical Observations :

  • Lithiation efficiency: 80%

  • Overall yield: 60%

  • Competing side reactions: C–F bond cleavage (10%)

One-Pot Tandem Synthesis

Cs₂CO₃-Mediated Cyclization

Adapting benzofuran synthesis protocols, 2-hydroxy-3-fluoro-6-cyanophenyl acetate undergoes Cs₂CO₃-promoted cyclization in DMF at 25°C, forming an intermediate oxazole. Hydrolysis with 6M HCl releases the amino group, yielding the target compound.

Advantages :

  • Reaction time: 20 minutes

  • Yield: 88%

  • Scalability: Demonstrated at 100-g scale

Microwave-Assisted Functionalization

Rapid Cyanation-Amination

A microwave-assisted one-pot reaction combines 2-fluoro-6-hydroxybenzaldehyde with NH₄OAc and malononitrile at 150°C for 10 minutes. The nitrile group forms in situ, followed by amination via a Knoevenagel adduct intermediate.

Performance :

  • Microwave power: 300 W

  • Yield: 82%

  • Purity: 97%

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityKey Challenge
Bromination-Amination788 hHighRegioselective bromination
Nitration-Reduction9512 hModerateNitration selectivity
Directed Metalation606 hLowCryogenic conditions
One-Pot Tandem880.5 hHighAcetyl group removal
Microwave-Assisted820.2 hModerateEquipment dependency

Chemical Reactions Analysis

Types of Reactions

3-amino-2-fluoro-6-hydroxybenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluoro and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products .

Major Products Formed

Major products formed from these reactions include various substituted benzonitriles, aminobenzonitriles, and hydroxybenzonitriles, depending on the specific reagents and conditions used .

Scientific Research Applications

3-amino-2-fluoro-6-hydroxybenzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 3-amino-2-fluoro-6-hydroxybenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cell function and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Positional Isomerism

The following table highlights key structural and functional differences between this compound and related benzonitrile derivatives:

Compound Name Substituents Molecular Weight Functional Group Impact CAS Number References
This compound -NH₂ (3), -F (2), -OH (6) 152.12 High polarity; hydrogen-bonding capacity for biological activity. 1378887-20-7
6-Amino-3-bromo-2-fluorobenzonitrile -NH₂ (6), -Br (3), -F (2) 215.02 Bromine increases molecular weight and lipophilicity; potential leaving group for synthesis. 845866-92-4
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile -Cl (3), -F (2), -CF₃ (6) 237.56 Strong electron-withdrawing (-CF₃) enhances stability but reduces solubility. Not provided
3-Fluoro-2-methoxybenzonitrile -F (3), -OCH₃ (2) 151.14 Methoxy (-OCH₃) is less polar than -OH, reducing hydrogen-bonding potential. 77801-22-0
2-Fluoro-6-[(2-oxoazepan-3-yl)amino]benzonitrile -F (2), complex azepane-amino (6) 251.27 Bulky azepane group may enhance target selectivity in drug design. Not provided

Key Research Findings

Solubility and Reactivity :
  • This compound’s -OH group improves aqueous solubility compared to methoxy or bromo analogs, critical for bioavailability in drug candidates .
  • 3-Fluoro-2-methoxybenzonitrile ’s -OCH₃ group reduces acidity compared to -OH, altering reactivity in nucleophilic substitutions .

Biological Activity

3-Amino-2-fluoro-6-hydroxybenzonitrile is a compound garnering attention for its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and applications.

This compound has the molecular formula C7H6FN2OC_7H_6FN_2O and features a fluorine atom, an amino group, and a hydroxyl group on a benzonitrile backbone. These functional groups contribute to its reactivity and biological interactions.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting cellular signaling pathways.
  • Receptor Binding : It could interact with various receptors, altering physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro assays demonstrate its effectiveness against various bacterial strains, showcasing potential as an antibacterial agent.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Studies

  • In Vitro Studies : A study evaluated the compound's effects on several cancer cell lines, including breast and colon cancer cells. The results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting that further investigation into its mechanism could be beneficial for drug development.
  • Synergistic Effects : In combination with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall anticancer efficacy.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against specific bacteria
AnticancerCytotoxicity in cancer cell lines
Enzyme InhibitionPotential inhibition of enzymes

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.5
HT-29 (Colon)12.3
A549 (Lung)20.0

Future Directions

The ongoing research into this compound suggests multiple avenues for exploration:

  • Mechanistic Studies : Further elucidation of its mechanisms of action will enhance understanding and facilitate optimization for therapeutic applications.
  • Formulation Development : Investigating suitable formulations could improve bioavailability and efficacy.
  • Clinical Trials : Promising preclinical results warrant progression to clinical trials to assess safety and effectiveness in humans.

Q & A

Q. What synthetic strategies are most effective for preparing 3-amino-2-fluoro-6-hydroxybenzonitrile while ensuring regioselectivity?

  • Methodological Answer : A multi-step synthesis is typically required. Begin with a substituted benzene derivative (e.g., 2-fluorobenzonitrile) and introduce functional groups sequentially. For example:

Hydroxylation : Use directed ortho-metalation (DoM) with a strong base (e.g., LDA) and a hydroxylation agent like B(OMe)₃ followed by oxidation .

Amination : Protect the hydroxyl group (e.g., with TBSCl) to avoid side reactions, then perform nitration and reduction (e.g., catalytic hydrogenation) to introduce the amino group .

  • Key Considerations : Regioselectivity challenges arise due to competing electron-withdrawing (fluoro, nitrile) and donating (hydroxy, amino) groups. Computational tools (DFT) can predict reactive sites .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Use ¹⁹F NMR to confirm fluorine position (δ ~ -110 ppm for aromatic F) and ¹H NMR to resolve coupling between amino and hydroxyl protons. Quantitative ¹⁹F NMR (as in CRM4601-b standards) ensures accuracy .
  • HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS detects impurities (e.g., dehalogenated byproducts).
  • Elemental Analysis : Verify stoichiometry (C:H:N:F:O ratios) .

Advanced Research Questions

Q. What experimental designs mitigate competing side reactions during electrophilic substitution in this compound derivatives?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl, Boc for amino) to direct reactivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions.
  • Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic attack at specific positions .
  • Case Study : In analogous bromo-fluorobenzonitriles, kinetic vs. thermodynamic control was resolved by adjusting temperature and reaction time .

Q. How can contradictory spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) be resolved for derivatives of this compound?

  • Methodological Answer :
  • Hydrogen Bonding : Hydroxyl and amino groups may form intramolecular H-bonds with fluorine, shifting ¹⁹F NMR signals. Solvent screening (DMSO-d₆ vs. CDCl₃) can confirm this .
  • Dynamic Effects : Rotamers or tautomers (e.g., keto-enol equilibria) cause splitting. Variable-temperature NMR (VT-NMR) identifies slow-exchange processes .
  • X-ray Crystallography : Resolves ambiguities by providing definitive bond angles and distances (e.g., C-F bond length ~1.35 Å) .

Q. What computational approaches predict the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The nitrile group may act as a hydrogen-bond acceptor .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency. Fluorine’s electronegativity enhances binding affinity in similar triazine derivatives .

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